molecular formula C7H10Cl3NO B1661541 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide CAS No. 91989-80-9

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide

Cat. No.: B1661541
CAS No.: 91989-80-9
M. Wt: 230.5 g/mol
InChI Key: JYVLCEQCUAZVSI-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C7H10Cl3NO and a molecular weight of 230.52 g/mol . It is known for its unique structure, which includes a trichloroacetamide group and a dimethylpropenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves several steps. One common method includes the reaction of trichloroacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the trichloroacetamide group into less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.

Scientific Research Applications

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylpropenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide include:

This compound stands out due to its unique combination of trichloroacetamide and dimethylpropenyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl3NO/c1-4-6(2,3)11-5(12)7(8,9)10/h4H,1H2,2-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLCEQCUAZVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443445
Record name Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91989-80-9
Record name Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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